molecular formula C14H7Cl2N3O3 B10931276 5-(4-Chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(4-Chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B10931276
M. Wt: 336.1 g/mol
InChI Key: MDBVKEGLTZJAJG-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-3-nitrobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Major Products Formed

    Reduction: 5-(4-Amino-3-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives depending on the specific conditions.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Materials Science: As a building block for creating new materials with specific properties such as fluorescence or conductivity.

    Agriculture: As a potential pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with potential biological activity.

    5-(4-Nitrophenyl)-1,2,4-oxadiazole: Similar structure but without the additional chloro substituent.

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the nitro group, potentially altering its reactivity and biological activity.

Uniqueness

5-(4-Chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a drug candidate or as a functional material in various applications.

Properties

Molecular Formula

C14H7Cl2N3O3

Molecular Weight

336.1 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H7Cl2N3O3/c15-10-4-1-8(2-5-10)13-17-14(22-18-13)9-3-6-11(16)12(7-9)19(20)21/h1-7H

InChI Key

MDBVKEGLTZJAJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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